N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-4-3-5-12(8-10)9-13(20)18-14-11(2)17-16-19(15(14)21)6-7-22-16/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQQCNZJHBWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the construction of the thiazolo[3,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable β-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Oxidation to Form the Oxo Group:
Acetamide Formation: The final step involves the acylation of the thiazolopyrimidine core with m-tolyl acetic acid or its derivatives, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acetamide or aromatic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methyl and toluidine substituents enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity. This activity is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
Antimicrobial Properties
Studies have shown that thiazolo-pyrimidine derivatives possess antimicrobial activity against various pathogens. For instance, compounds similar to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide have been reported to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, it has been suggested that similar compounds could inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo-Pyrimidine Core : This can be achieved through condensation reactions involving appropriate precursors under controlled conditions.
- Acetamide Formation : The final step involves the reaction of the thiazolo-pyrimidine with m-toluidine to form the acetamide derivative.
Example Synthesis Route
- Condensation Reaction : Combine ethyl acetoacetate with thiazole derivatives under acidic conditions.
- Cyclization : Heat the mixture to promote cyclization and formation of the thiazolo-pyrimidine ring.
- Amidation : React the resulting intermediate with m-toluidine in the presence of coupling agents like EDC or DCC to yield the final product.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of thiazolo-pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
Another research project focused on assessing the antimicrobial efficacy of similar thiazolo-pyrimidine compounds against clinical isolates. The findings confirmed that these compounds exhibited promising antibacterial activity, suggesting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism by which N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and biological activities among analogous compounds:
Key Observations:
- Core Structure Impact: The thiazolo[3,2-a]pyrimidine core (shared by the target compound and Compounds 21–22) is associated with proteasome inhibition, while pyrimidinone derivatives (e.g., Compound 36 in ) target adenylate cyclases.
- Substituent Effects :
- The m-tolyl group in the target compound may enhance membrane permeability compared to the polar furan in Compound 21.
- Bulky substituents (e.g., trimethoxybenzylidene in ) improve crystallinity via intermolecular C–H···O bonds but reduce solubility.
- Carboxamide vs. Carboxylate : Carboxamides (e.g., Compounds 21–22) show higher bioactivity than esters (e.g., ), likely due to improved hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The m-tolyl group in the target compound balances lipophilicity better than the trimethoxybenzylidene group (), which is highly hydrophobic.
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-a]pyrimidine core, which is known for various pharmacological properties. Its molecular formula is , with a molecular weight of approximately 296.38 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolopyrimidine derivatives, including the compound . A notable study utilized MTT assays to evaluate cytotoxicity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung). The results indicated that compounds with similar structures exhibited significant cytotoxic effects, with IC50 values ranging from 6.90 μM to 51.46 μM, demonstrating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Thiazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
This table illustrates the comparative efficacy of these compounds against established anticancer drugs like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported that thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .
Table 2: Antimicrobial Activity of Thiazolopyridine Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | TBD |
Case Studies
Several case studies have been conducted to assess the biological activity of this compound and its derivatives:
- Study on Cancer Cell Lines : In a controlled laboratory setting, various thiazolopyrimidine derivatives were tested against multiple cancer cell lines using the MTT assay method. The findings supported the hypothesis that structural modifications significantly influence cytotoxicity levels.
- Antimicrobial Testing : Another study focused on evaluating the antimicrobial efficacy of thiazolopyridine derivatives against common bacterial pathogens. The results indicated a strong correlation between structural features and antimicrobial potency.
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its interaction with bacterial DNA gyrase suggests a mechanism for its antibacterial effects .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves cyclocondensation reactions. For example, analogous compounds are synthesized by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . Key optimization steps include:
- Catalyst selection : Sodium acetate is critical for facilitating cyclization.
- Solvent system : Acetic acid/acetic anhydride mixtures enhance reactivity and solubility.
- Recrystallization : Ethyl acetate/ethanol (3:2) yields single crystals for structural validation (78% yield reported in analogous syntheses) .
Q. How can the molecular conformation and crystal packing of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation. For thiazolo[3,2-a]pyrimidines, SC-XRD reveals:
- Puckered pyrimidine rings : Deviation of chiral C5 atoms from planar arrangements (e.g., 0.224 Å deviation observed in related structures) .
- Dihedral angles : Between fused thiazolopyrimidine and aromatic substituents (e.g., 80.94° in Ethyl 7-methyl-3-oxo-5-phenyl derivatives) .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise in NMR/IR peak assignments due to dynamic effects or crystal-packing forces. Strategies include:
- DFT calculations : Compare optimized geometries (gas phase) with SC-XRD data to identify conformational flexibility .
- Solid-state vs. solution studies : Use variable-temperature NMR to probe dynamic behavior in solution.
- Torsional angle validation : Align computed dihedral angles with crystallographic data (e.g., 80.94° dihedral angle in SC-XRD vs. 82.3° in DFT) .
Q. What strategies are effective for designing bioactivity assays targeting antimicrobial or anticancer properties of this compound?
- Methodological Answer : Based on structural analogs (e.g., [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-ones), prioritize the following:
- Target selection : Screen against Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) due to known thiazole/pyrimidine bioactivity .
- Assay conditions :
- MIC determination : Use broth microdilution (concentration range: 1–128 µg/mL).
- Cytotoxicity : MTT assays with IC50 calculations (e.g., 48-hour exposure) .
- SAR studies : Modify the m-tolyl acetamide group to enhance membrane permeability .
Q. How can researchers investigate the regioselectivity of functionalization reactions on the thiazolo[3,2-a]pyrimidine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : The 5-oxo group directs electrophiles to C6 or C7 positions.
- Nucleophilic attack : Thiazole sulfur atoms (e.g., C2 in thiazolo rings) are susceptible to alkylation .
- Experimental validation : Use SC-XRD to confirm substitution patterns after reactions (e.g., Z/E isomerism in benzylidene derivatives) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or pkCSM assess logP (lipophilicity), CYP450 inhibition, and bioavailability.
- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, leveraging crystallographic data for receptor preparation .
- Solubility optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) at the m-tolyl moiety to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should conflicting data on the biological activity of thiazolo[3,2-a]pyrimidine derivatives be reconciled?
- Methodological Answer :
- Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity analysis : Use HPLC-MS to rule out side products (e.g., unreacted aldehydes) affecting bioactivity .
- Structural analogs : Compare IC50/MIC values across derivatives to identify critical pharmacophores (e.g., m-tolyl vs. phenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
